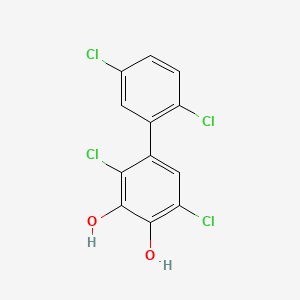
(1,1'-Biphenyl)-3,4-diol, 2,2',5,5'-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation. Safety measures are crucial due to the toxic nature of the reagents and the compound itself.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of dichlorobiphenyls or monochlorobiphenyls.
Substitution: Formation of alkylated or arylated biphenyls.
Scientific Research Applications
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination and hydroxylation on biphenyl derivatives.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, particularly those involved in the endocrine system. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar structure but lacks hydroxyl groups.
2,3’,4’,5-Tetrachlorobiphenyl: Different chlorination pattern.
2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains additional methylsulfonyl groups.
Uniqueness
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its persistence in the environment make it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
86694-95-3 |
|---|---|
Molecular Formula |
C12H6Cl4O2 |
Molecular Weight |
324.0 g/mol |
IUPAC Name |
3,6-dichloro-4-(2,5-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,17-18H |
InChI Key |
ATRHCFTUBJJBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


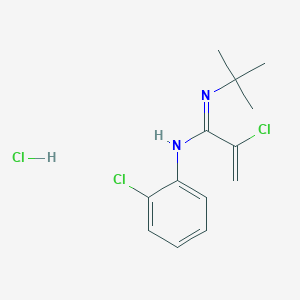
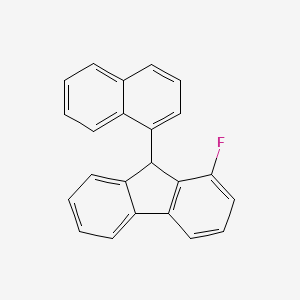
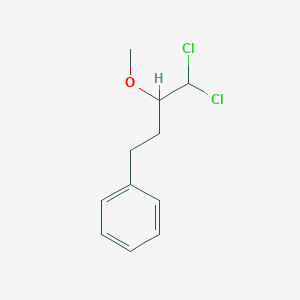
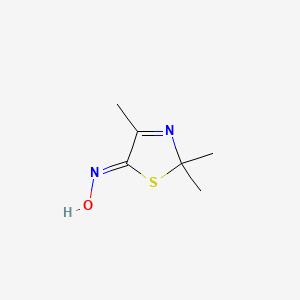
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
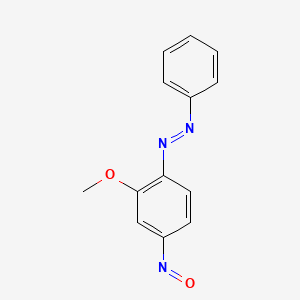
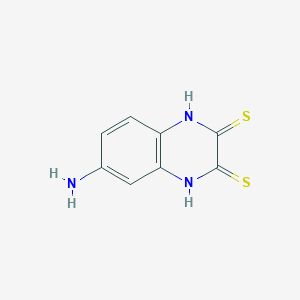
phosphane](/img/structure/B14416070.png)
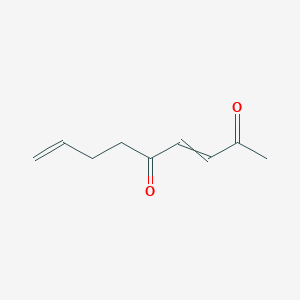
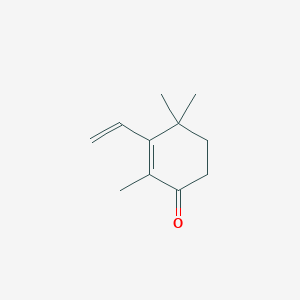
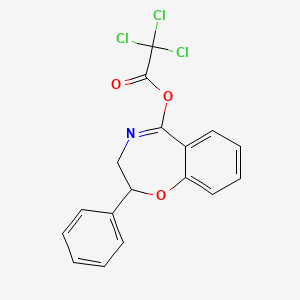
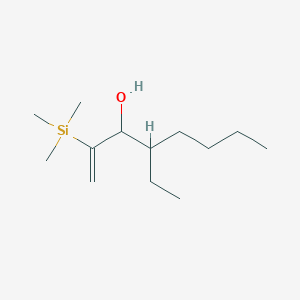

![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
